
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by an allyloxycarbonyl (Alloc) group attached to the nitrogen atom of the pyrrolidine ring. The (S)-configuration at the C2 position of the pyrrolidine core is critical for its stereochemical interactions in synthetic and biological applications. This compound is primarily utilized as an intermediate in peptide synthesis and organocatalysis, where the Alloc group serves as a protecting moiety that can be selectively removed under mild conditions (e.g., using palladium catalysts) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using an allyloxycarbonyl (Alloc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxylation of the pyrrolidine ring is achieved using carbon dioxide or other carboxylating agents under specific reaction conditions.
Deprotection: The final step involves the removal of the Alloc protecting group to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₉H₁₃NO₄ (inferred from analogs in –8).
- Functional Groups : Allyloxycarbonyl (protecting group), carboxylic acid (reactive site).
- Applications : Peptide synthesis, asymmetric catalysis, and medicinal chemistry.
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights structural analogs of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, emphasizing substituent variations and their implications:
Key Observations :
- Protecting Group Stability : The Alloc group offers orthogonal deprotection (via palladium-mediated cleavage) compared to Boc (acid-sensitive) and Fmoc (base-sensitive) groups, enabling multi-step syntheses .
- Steric and Electronic Effects : The allyloxycarbonyl group provides moderate steric bulk, balancing reactivity and stability, whereas the tert-butoxycarbonyl group (Boc) is bulkier, influencing solubility and crystallinity .
- Functional Versatility : The carboxylic acid moiety enables further derivatization (e.g., amidation, esterification), common across all analogs .
Biological Activity
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound classified as a pyrrolidine derivative. It features a five-membered nitrogen-containing heterocycle, which is significant for its biological activity and potential applications in medicinal chemistry. The compound's (S)-configuration indicates its optical activity, which is crucial for its interactions with biological systems.
- Molecular Formula : C10H15NO4
- CAS Number : 110637-44-0
- Solubility : Highly soluble in water, with solubility values reported at approximately 24800 mg/ml at 25°C.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Pyrrolidine Ring : Derived from proline or other suitable precursors.
- Protection of the Amino Group : Using an allyloxycarbonyl (Alloc) group to prevent unwanted reactions.
- Carboxylation : Achieved through the introduction of carbon dioxide or other carboxylating agents.
- Deprotection : Removal of the Alloc group to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in various biological contexts.
Research Findings
Recent studies have explored the compound's potential applications in various fields:
- Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical development.
- Neuroprotective Effects : Research indicates that certain pyrrolidine analogs can act as antagonists for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases. This suggests a potential role for this compound in neuroprotection .
Case Studies
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Antioxidant Properties :
- A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This finding aligns with the broader trend of pyrrolidine derivatives being investigated for their effects on inflammation and related pathways.
Data Table: Biological Activities
Properties
IUPAC Name |
(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCFSFLIIUEAX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223853 | |
Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-44-0 | |
Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110637-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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